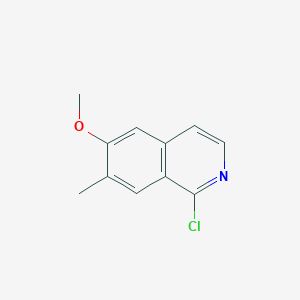

1-Chloro-6-methoxy-7-methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Nucleus as a Privileged Chemical Scaffold in Contemporary Research

The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic compounds exhibiting potent biological activities. This has led to its designation as a "privileged scaffold" in medicinal chemistry. The inherent structural features of the isoquinoline core allow it to interact with a wide array of biological targets with high affinity and specificity. Its rigid, planar structure provides a defined orientation for substituent groups, facilitating precise molecular recognition with enzymes and receptors.

The significance of the isoquinoline nucleus is underscored by its presence in numerous clinically approved drugs and compounds under investigation for various therapeutic applications. These include, but are not limited to, anticancer agents, antihypertensives, antivirals, and antimicrobial compounds. The ability of the isoquinoline scaffold to serve as a versatile template for drug design continues to make it a focal point of intensive research.

Overview of Research Trajectories for Diversely Substituted Isoquinoline Systems

Current research on substituted isoquinolines is characterized by several key trajectories. A primary focus remains the development of novel and efficient synthetic methodologies to access structurally diverse isoquinoline derivatives. Classical methods such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions are continually being refined and modified to improve yields, expand substrate scope, and enhance regioselectivity. organic-chemistry.orgthermofisher.comwikipedia.orgwikipedia.org Furthermore, modern transition-metal-catalyzed cross-coupling reactions and C-H activation strategies are being increasingly employed to functionalize the isoquinoline core in previously inaccessible positions.

Another significant research avenue involves the exploration of the structure-activity relationships (SAR) of novel isoquinoline derivatives. By systematically modifying the substitution pattern on the isoquinoline ring, researchers aim to optimize biological activity, improve pharmacokinetic properties, and reduce off-target effects. This often involves the synthesis of extensive compound libraries for high-throughput screening against various biological targets. The insights gained from these studies are crucial for the rational design of next-generation therapeutic agents based on the isoquinoline scaffold.

Due to the limited availability of detailed, publicly accessible research focused specifically on 1-Chloro-6-methoxy-7-methylisoquinoline, a comprehensive analysis of its synthesis, properties, and applications is not currently possible. The following sections are therefore based on general principles of isoquinoline chemistry and data available for structurally related compounds.

Chemical Identity of this compound

Based on available chemical supplier information, the fundamental identifiers for this compound are as follows:

| Property | Value |

| CAS Number | 209286-03-3 |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

Synthesis of this compound

While a specific, documented synthesis for this compound is not readily found in the scientific literature, a plausible synthetic route can be inferred from known isoquinoline chemistry. A common method for introducing a chlorine atom at the C1 position of an isoquinoline is through the chlorination of the corresponding isoquinolin-1(2H)-one.

Therefore, a likely precursor for the synthesis of this compound is 6-Methoxy-7-methylisoquinolin-1(2H)-one . molbase.com This intermediate could be subjected to a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the target compound.

The synthesis of the precursor, 6-Methoxy-7-methylisoquinolin-1(2H)-one, would likely involve a multi-step sequence starting from appropriately substituted benzene (B151609) derivatives, potentially utilizing classical isoquinoline synthesis reactions.

Structure

3D Structure

Properties

CAS No. |

209286-03-3 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

1-chloro-6-methoxy-7-methylisoquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-9-8(6-10(7)14-2)3-4-13-11(9)12/h3-6H,1-2H3 |

InChI Key |

DWMRLGYYUGVOEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN=C2Cl)C=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 6 Methoxy 7 Methylisoquinoline and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for 1-Chloro-6-methoxy-7-methylisoquinoline.

A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to simpler, more readily available starting materials. The isoquinoline (B145761) core can be disconnected in various ways, each suggesting a different forward synthetic strategy.

One common approach involves disconnecting the C1-N and C4a-C8a bonds, which is characteristic of methods that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring derivative. This leads to precursors such as a substituted phenethylamine (B48288) or a benzylamine (B48309) derivative, which can then be cyclized. For instance, a Bischler-Napieralski or Pictet-Spengler type reaction would fall under this category.

Another strategy involves the disconnection of the C1-C8a and N-C2 bonds. This approach is central to methods like the Pomeranz-Fritsch reaction, where a substituted benzaldehyde (B42025) is condensed with an aminoacetal.

Modern synthetic strategies, particularly those employing transition-metal catalysis, offer alternative disconnections. For example, a palladium-catalyzed α-arylation of a ketone could be envisioned, where the key disconnection is the C4-C4a bond, forming a 1,5-dicarbonyl-like precursor that can be cyclized with an ammonia (B1221849) source. nih.gov

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection A (C1-N and C3-C4): This disconnection points towards a precursor that can undergo a cyclization reaction to form the pyridine ring. A potential precursor could be a substituted β-phenylethylamide, which is amenable to a Bischler-Napieralski cyclization. The chloro group at C1 could be introduced later from a corresponding isoquinolone.

Disconnection B (C1-C8a and N-C2): This disconnection suggests a Pomeranz-Fritsch or Bobbitt type synthesis, starting from a substituted benzaldehyde and an aminoacetal.

Disconnection C (C4-C4a): This modern disconnection leads to a palladium-catalyzed α-arylation approach, where an ortho-halo-substituted benzaldehyde derivative is coupled with a ketone enolate. nih.gov

Classical and Established Protocols for Isoquinoline Ring Construction Applied to Substituted Systems.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgresearchgate.net The reaction proceeds through an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.

For the synthesis of this compound, a potential precursor for a Bischler-Napieralski reaction would be N-(2-(3-methoxy-4-methylphenyl)ethyl)acetamide. Cyclization of this amide would yield 6-methoxy-7-methyl-3,4-dihydroisoquinoline, which upon oxidation would give the corresponding isoquinoline. The 1-chloro substituent would then need to be introduced, likely from the corresponding 1-isoquinolone. A plausible reaction scheme is as follows:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgnih.govresearchgate.net This method is particularly effective for electron-rich aromatic rings. To synthesize a precursor for this compound, one could start with 2-(3-methoxy-4-methylphenyl)ethanamine (B3048780) and react it with formaldehyde. The resulting tetrahydroisoquinoline would then require oxidation to the isoquinoline and subsequent chlorination at the C1 position.

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with an aminoacetaldehyde dialkyl acetal. nih.govresearchgate.net A key challenge in this reaction is controlling the regioselectivity of the cyclization, especially with substituted benzaldehydes.

To apply this method to the synthesis of this compound, one would start with 3-methoxy-4-methylbenzaldehyde. However, the Pomeranz-Fritsch reaction is generally more successful for the synthesis of isoquinolines unsubstituted at the C1 position.

The Bobbitt reaction is a modification of the Pomeranz-Fritsch synthesis that leads to 1,2,3,4-tetrahydroisoquinolines. wikipedia.org It involves the in-situ hydrogenation of the intermediate imine before cyclization. This method has been widely used in the synthesis of various alkaloids. wikipedia.org Similar to the Pictet-Spengler reaction, the resulting tetrahydroisoquinoline would require subsequent oxidation and chlorination to yield the final product.

| Reaction | Precursors for this compound | Intermediate | Key Transformation |

| Bischler-Napieralski | N-(2-(3-methoxy-4-methylphenyl)ethyl)acetamide | 3,4-Dihydroisoquinoline | Intramolecular electrophilic cyclization |

| Pictet-Spengler | 2-(3-methoxy-4-methylphenyl)ethanamine and Formaldehyde | Tetrahydroisoquinoline | Acid-catalyzed intramolecular cyclization |

| Pomeranz-Fritsch | 3-Methoxy-4-methylbenzaldehyde and Aminoacetaldehyde diethyl acetal | Benzalaminoacetal | Acid-catalyzed cyclization |

| Bobbitt | 3-Methoxy-4-methylbenzaldehyde and Aminoacetaldehyde diethyl acetal | Tetrahydroisoquinoline | Hydrogenation followed by cyclization |

Modern Catalytic Approaches for the Formation of Substituted Isoquinolines.

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic scaffolds, including isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond disconnections compared to classical approaches.

Palladium-catalyzed reactions have been particularly fruitful. One such strategy involves the α-arylation of ketones with ortho-functionalized aryl halides, followed by cyclization with an ammonia source to form the isoquinoline ring. nih.govrsc.org For the target molecule, this could involve the coupling of a derivative of 2-bromo-4-methoxy-5-methylbenzaldehyde with a suitable ketone enolate. Subsequent treatment with an ammonia source would lead to the isoquinoline core. The 1-chloro substituent could potentially be introduced via a Sandmeyer-type reaction on a 1-aminoisoquinoline (B73089) precursor or by direct chlorination of a 1-isoquinolone. A general representation of this approach is shown below:

Ruthenium-catalyzed C-H activation and annulation reactions have also emerged as a powerful tool for isoquinoline synthesis. For instance, the reaction of aromatic ketoximes with alkynes in the presence of a ruthenium catalyst can afford highly substituted isoquinolines. acs.orgresearchgate.netorganic-chemistry.orgrsc.org To synthesize a precursor for our target molecule, one could envision the reaction of an appropriately substituted acetophenone (B1666503) oxime with a suitable alkyne.

Rhodium-catalyzed annulation of benzylamines with alkynes or α-diazo ketones provides another efficient route to isoquinolines. organic-chemistry.orgelsevierpure.comresearchgate.netacs.orgnih.gov This approach involves the C-H activation of the benzylamine ortho-position. A potential route to this compound could involve the rhodium-catalyzed reaction of a 3-methoxy-4-methylbenzylamine derivative with a suitable two-carbon synthon.

A direct synthesis of a related compound, 1-chloro-7-methoxyisoquinoline, has been reported starting from 7-methoxyisoquinoline (B1361142) N-oxide hydrochloride and treating it with phosphoryl chloride (POCl₃). chemicalbook.com This suggests a viable late-stage functionalization strategy for introducing the chloro group at the C1 position.

| Catalyst | Reaction Type | Potential Precursors for this compound |

| Palladium | α-Arylation/Cyclization | 2-Bromo-4-methoxy-5-methylbenzaldehyde derivative and a ketone |

| Ruthenium | C-H Activation/Annulation | 3-Methoxy-4-methylacetophenone oxime and an alkyne |

| Rhodium | C-H Activation/Annulation | 3-Methoxy-4-methylbenzylamine and an alkyne/α-diazo ketone |

In recent years, photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. nih.govacs.orgrsc.orgrsc.org Several photoredox-catalyzed methods for the synthesis of isoquinoline derivatives have been developed. These often involve the generation of a radical which then undergoes a cyclization cascade. For instance, a controlled radical cyclization of o-alkynylated benzamides can lead to various isoquinoline-related structures. nih.govacs.org While a direct application to this compound has not been reported, this strategy offers a promising avenue for future research.

Electrochemical synthesis provides another green and efficient alternative to traditional methods. By using electricity as a "reagent," it is possible to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. Electrochemical methods have been applied to the synthesis of various heterocyclic compounds, although specific examples for the synthesis of this compound are not yet prevalent in the literature. However, the general principles of electrochemical C-H functionalization and cyclization could potentially be adapted for this purpose. The synthesis of quinoline (B57606) derivatives via chlorination using electrochemical methods has been reported, suggesting the feasibility of introducing the chloro group electrochemically. google.com

Microwave-Assisted Synthesis of Substituted Isoquinolines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. rsc.orgmdpi.com These advantages are particularly evident in the synthesis of heterocyclic compounds like isoquinolines. nih.gov Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often require harsh conditions and long reaction times, but can be significantly enhanced through the application of microwave irradiation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Research has demonstrated that microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions are effective for producing libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. organic-chemistry.orgnih.gov Optimization of these reactions has shown that higher temperatures (e.g., 140°C) and solvent-free conditions or the use of high-boiling solvents like toluene (B28343) can provide the best results. organic-chemistry.org For instance, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) in the presence of a palladium catalyst under microwave irradiation can yield various substituted isoquinolines. researchgate.net

An alternative and highly practical microwave-assisted route involves the use of isoquinolin-1(2H)-ones as scaffolds. organic-chemistry.orgnih.gov This approach allows for the efficient introduction of substituents at the C1 and C4 positions through methods like Pd-catalyzed cross-coupling reactions. organic-chemistry.org The significant reduction in reaction time is a key benefit; syntheses that might take hours with conventional heating can often be completed in minutes using a microwave reactor. organic-chemistry.orgsemanticscholar.org

The following table summarizes various microwave-assisted reactions for the synthesis of quinoline and isoquinoline derivatives, showcasing the versatility of this technology.

| Reaction Type | Starting Materials | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pfitzinger Reaction | Isatin, 1-(p-tolyl)ethanone | KOH, EtOH/H₂O, 125°C, MW | Quinoline-4-carboxylic acid | Not specified | researchgate.net |

| Condensation | 2-amino-3-hydroxybenzaldehyde, Ketones | Ethanol, MW | 8-Hydroxyquinolines | 72% | rsc.org |

| Three-Component Domino Reaction | 1-aroyl-3,4-dihydroisoquinolines, DMAD, CH acids | Acetonitrile, 130°C, MW | C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines | Not specified | researchgate.net |

| Condensation | Anilines, Aryl aldehydes, Styrene | p-sulfonic acid calix organic-chemistry.orgarene, Neat, 200°C, 20-25 min, MW | Substituted Quinolines | 40-68% | nih.gov |

| Palladium-catalyzed cyclization | o-bromobenzaldehydes, o-phenylenediamines | Pd(OAc)₂, DMF, MW | Benzimidazo[2,1-a]isoquinolines | 68-83% | nih.gov |

Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs) Towards Complex Isoquinoline Frameworks

Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs) are powerful strategies in modern medicinal chemistry for the rapid generation of libraries containing structurally complex and diverse molecules from simple starting materials. beilstein-journals.orgnih.govnih.gov These approaches are particularly well-suited for constructing the isoquinoline framework, which is a privileged scaffold in numerous biologically active compounds. nih.govnih.gov MCRs, by their nature, enhance synthetic efficiency and operational simplicity, making them an attractive methodology. beilstein-journals.orgnih.gov

A variety of MCRs have been successfully employed to build complex isoquinoline-based structures. For example, a new synthetic route for imidazopyridine-fused isoquinolinones begins with a Groebke–Blackburn–Bienaymé (GBB) three-component reaction, followed by subsequent N-acylation and intramolecular cyclization steps. beilstein-journals.orgnih.gov Another approach involves a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org The Ugi four-component reaction has also been utilized as the initial step in a three-step protocol to prepare highly emissive tetracyclic isoquinolines. acs.org

DOS strategies often leverage the outcomes of MCRs to generate further diversity or employ switchable reaction pathways. A notable example is a substrate-controlled DOS of polycyclic frameworks where ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts react with 3,4-dihydroisoquinolines. mdpi.com By simply tuning the protecting group on the MBH adduct, the reaction can be switched between a [4+2] and a [3+2] annulation, leading to structurally distinct spiro[indene-2,2′- nih.govnih.govoxazino[2,3-a]isoquinoline] or spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] skeletons, respectively. mdpi.com This method provides excellent yields and high diastereoselectivity. mdpi.com Similarly, a diastereoselective three-component 1,3-dipolar cycloaddition has been developed to access novel spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons, where the regioselectivity can be controlled by temperature and solvent. acs.org

The following table summarizes selected MCR and DOS approaches for synthesizing diverse and complex isoquinoline frameworks.

| Strategy | Key Reaction | Components | Resulting Framework | Yield | Reference |

|---|---|---|---|---|---|

| MCR | Groebke–Blackburn–Bienaymé (GBB) | Aldehyde, Amine/Amidine, Isocyanide | Imidazopyridine-fused isoquinolinones | 60-85% | beilstein-journals.orgnih.gov |

| MCR | Three-component reaction | Isatin, Tetrahydroisoquinoline, Terminal alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Moderate to Excellent | acs.org |

| DOS | Switchable [4+2]/[3+2] Annulation | Ninhydrin-derived MBH adducts, 3,4-Dihydroisoquinolines | Spiro[indene-oxazino-isoquinoline] or Spiro[indene-pyrrolo-isoquinoline] | up to 90% | mdpi.com |

| DOS/MCR | 1,3-Dipolar Cycloaddition | (Z)-5-arylidene-1,3-thiazolidine-2,4-diones, Isatin derivatives, Tetrahydroisoquinoline | Spiropyrrolo[1,2-a]isoquinoline-oxindoles | Excellent | acs.org |

| DOS | Cp*Rh(III)-catalyzed [4+2] Annulation | 2-arylimidazoles, α-diazoketoesters | Imidazo[2,1-a]isoquinolines | Not specified | rsc.org |

| DOS/MCR | Ugi four-component reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | Tetracyclic isoquinolines (after subsequent steps) | Not specified | acs.org |

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Chloro 6 Methoxy 7 Methylisoquinoline

Reactivity of the Isoquinoline (B145761) Core under Electrophilic Conditions in Substituted Systems

The isoquinoline nucleus is a bicyclic heteroaromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Electrophilic aromatic substitution (SEAr) on the isoquinoline ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system, particularly the pyridine ring. shahucollegelatur.org.in However, the substituents on the benzene ring of 1-Chloro-6-methoxy-7-methylisoquinoline play a crucial role in directing the regioselectivity of such reactions.

The 6-methoxy and 7-methyl groups are both electron-donating groups that activate the benzene portion of the isoquinoline core towards electrophilic attack. The methoxy (B1213986) group at the C6 position is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C5 and C7 positions are ortho to the methoxy group, and the C8 position is para. The methyl group at C7 is a weaker activating group, also directing to its ortho and para positions (C6 and C8).

Considering the combined directing effects, the C5 and C8 positions are the most likely sites for electrophilic attack. The strong activating effect of the methoxy group would likely make the C5 position the most favored site for substitution. The C1-chloro substituent has a deactivating effect on the pyridine ring, further discouraging electrophilic attack on that part of the molecule.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com The specific conditions for these reactions on this compound would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | 1-Chloro-6-methoxy-7-methyl-5-nitroisoquinoline | The C5 position is activated by the C6-methoxy and C7-methyl groups. |

| Br₂/FeBr₃ (Bromination) | 1-Chloro-5-bromo-6-methoxy-7-methylisoquinoline | The strong directing effect of the methoxy group favors substitution at C5. |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid | The C5 position is electronically enriched and sterically accessible. |

Nucleophilic Attack and Substitution Pathways on this compound

The C1 position of the isoquinoline ring is highly susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of the electron-withdrawing nitrogen atom. The chlorine atom at the C1 position of this compound is an excellent leaving group, making this compound a versatile substrate for nucleophilic aromatic substitution (SNA) reactions. iust.ac.ir

A wide variety of nucleophiles can be employed to displace the chloride at the C1 position. These include alkoxides, thiolates, amines, and carbanions. The reaction typically proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The presence of the electron-donating methoxy and methyl groups on the benzene ring may have a modest electronic effect on the reactivity of the C1 position, but the inherent reactivity of the 1-chloroisoquinoline system generally dominates.

The general mechanism for nucleophilic substitution at C1 is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic C1 carbon, breaking the C=N pi bond and forming a tetrahedral intermediate.

Chloride Elimination: The chloride ion is expelled, and the C=N double bond is reformed, restoring the aromaticity of the isoquinoline ring.

Table 2: Examples of Nucleophilic Substitution Reactions on 1-Chloroisoquinoline Derivatives

| Nucleophile | Reagent Example | Product Type | Reference Compound |

|---|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | 1-Methoxyisoquinoline derivative | 1-Chloroisoquinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)isoquinoline derivative | 1-Chloroisoquinoline |

| Amine | Ammonia (B1221849) (NH₃) or primary/secondary amines | 1-Aminoisoquinoline (B73089) derivative | 1-Chloroisoquinoline |

These reactions are fundamental in the synthesis of a diverse array of functionalized isoquinolines. mdpi.comresearchgate.net

Oxidative and Reductive Transformations of this compound

The isoquinoline ring system can undergo both oxidative and reductive transformations, although the specific outcomes are highly dependent on the reaction conditions and the nature of the substituents.

Oxidation: Oxidation of the isoquinoline ring typically requires strong oxidizing agents and can lead to cleavage of one or both rings. For instance, oxidation with potassium permanganate can cleave the benzene ring to afford pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and the pyridine ring to give phthalic acid. slideshare.net The presence of the electron-donating methoxy and methyl groups on the benzene ring of this compound would likely make this ring more susceptible to oxidative cleavage compared to the pyridine ring. Oxidation can also occur at the methyl group, potentially converting it to a carboxylic acid under appropriate conditions. The chloro group is generally stable to oxidation.

Reduction: Reduction of the isoquinoline nucleus can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents. Catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) can lead to the saturation of one or both rings. The specific product obtained (e.g., 1,2,3,4-tetrahydroisoquinoline or decahydroisoquinoline) can be controlled by the choice of catalyst, solvent, and reaction conditions. The chloro group at the C1 position may be susceptible to hydrogenolysis (cleavage) during catalytic hydrogenation.

Chemical reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically reduces the pyridine ring. For isoquinoline itself, these reagents can lead to the formation of 1,2-dihydroisoquinoline derivatives. The C1-chloro substituent in this compound would likely be displaced by a hydride ion during reduction with strong hydride reagents like LiAlH₄.

Radical Reactions and Their Role in the Functionalization of this compound

Radical reactions offer alternative pathways for the functionalization of heteroaromatic compounds like this compound. These reactions are typically initiated by light, heat, or a radical initiator and proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.org

One potential radical reaction is the substitution of the chlorine atom at the C1 position. Homolytic cleavage of the C-Cl bond, while not as common as heterolytic cleavage in nucleophilic substitution, can be induced under specific conditions, such as photolysis or in the presence of radical initiators. The resulting isoquinolin-1-yl radical could then be trapped by a variety of radical acceptors.

Another possibility is radical substitution on the methyl group. Allylic-type bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) could potentially lead to the formation of 1-chloro-7-(bromomethyl)-6-methoxyisoquinoline. This transformation would provide a handle for further synthetic modifications.

Radical addition reactions to the isoquinoline core are also conceivable, though less common for aromatic systems. The specific regioselectivity of such additions would be influenced by the stability of the resulting radical intermediates.

Stereoselective Transformations and Chiral Synthesis Strategies Involving this compound

The aromatic core of this compound is planar and achiral. Therefore, stereoselective transformations would involve the introduction of chirality either in a substituent or through a reaction that converts the aromatic ring into a chiral, non-aromatic system.

One of the most common strategies for introducing chirality into the isoquinoline framework is through the asymmetric reduction of the C=N bond of a 3,4-dihydroisoquinoline precursor, which is not directly applicable to the fully aromatic target compound. clockss.org

However, stereoselective reactions could be performed on functional groups attached to the isoquinoline core. For example, if the methyl group at C7 were to be elaborated into a side chain containing a prochiral ketone, asymmetric reduction of the ketone would lead to a chiral alcohol.

Alternatively, if a nucleophilic substitution at the C1 position is carried out with a chiral nucleophile, a diastereomeric mixture of products could be formed if another stereocenter is present in the molecule. If the resulting product at C1 creates a new stereocenter, and the reaction is guided by a chiral catalyst or auxiliary, an enantioselective synthesis could be achieved.

Direct asymmetric functionalization of the isoquinoline ring is a more challenging endeavor. It could potentially be achieved through transition-metal-catalyzed C-H activation in the presence of a chiral ligand, but this remains a highly specialized area of research. The primary route to chiral derivatives of this compound would likely involve transformations of its substituents or the use of chiral reagents in substitution reactions.

Sophisticated Spectroscopic and Structural Characterization of 1 Chloro 6 Methoxy 7 Methylisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-Chloro-6-methoxy-7-methylisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the isoquinoline (B145761) core.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing chloro substituent. The protons on the isoquinoline ring system will exhibit characteristic splitting patterns (e.g., doublets, singlets) based on their coupling with adjacent protons.

The ¹³C NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbons. The chemical shifts will be indicative of the type of carbon (aromatic, methyl, methoxy) and its proximity to the various substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~152.0 |

| 3 | ~7.8 (d) | ~120.0 |

| 4 | ~8.0 (d) | ~142.0 |

| 5 | ~7.5 (s) | ~105.0 |

| 6 | - | ~160.0 |

| 7 | - | ~128.0 |

| 8 | ~7.9 (s) | ~125.0 |

| 4a | - | ~127.0 |

| 8a | - | ~135.0 |

| 6-OCH₃ | ~4.0 (s) | ~56.0 |

| 7-CH₃ | ~2.5 (s) | ~18.0 |

| Note: Predicted values are based on typical chemical shifts for substituted isoquinolines and are for illustrative purposes. Actual experimental values may vary. 'd' denotes a doublet and 's' denotes a singlet. |

Advanced Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and, consequently, its molecular formula (C₁₁H₁₀ClNO).

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a chlorine atom, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of monochlorinated compounds.

The fragmentation pattern will provide valuable structural information. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation, followed by the loss of a neutral carbon monoxide (CO) molecule. Cleavage of the isoquinoline ring can also be expected, leading to various smaller charged fragments. Analysis of these fragments helps to confirm the presence and location of the substituents.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 207/209 | [M]⁺ (Molecular Ion) |

| 192/194 | [M - CH₃]⁺ |

| 164/166 | [M - CH₃ - CO]⁺ |

| 129 | [C₉H₆N]⁺ (Isoquinoline core fragment) |

| Note: The presence of two m/z values separated by 2 units reflects the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). |

X-ray Diffraction Analysis for Solid-State Structure and Conformation of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

For a crystalline sample of sufficient quality, X-ray diffraction analysis would reveal the planarity of the isoquinoline ring system. It would also show the conformation of the methoxy group relative to the aromatic ring. Furthermore, this analysis would provide insights into the intermolecular interactions that govern the crystal packing, such as π-π stacking between the aromatic rings of adjacent molecules and potential weak hydrogen bonds. This information is crucial for understanding the solid-state properties of the compound. While specific crystal structure data for this exact molecule is not available, studies on similar chloro-substituted quinoline (B57606) and isoquinoline derivatives have shown the utility of this technique in confirming their structures. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds and functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

C=C and C=N stretching: Vibrations associated with the aromatic isoquinoline ring would be found in the 1650-1450 cm⁻¹ region.

C-O stretching: The C-O stretch of the methoxy group is expected to produce a strong band around 1250 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration would likely appear in the 800-600 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C/C=N Ring Stretch | 1650 - 1450 |

| C-O Stretch (Methoxy) | ~1250 |

| C-Cl Stretch | 800 - 600 |

Hyphenated Analytical Techniques for Complex Mixture Analysis and Trace Characterization of Isoquinoline Derivatives

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and the detection of trace amounts of compounds. asdlib.orgsaspublishers.comspringernature.com For isoquinoline derivatives like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.govnih.gov

GC-MS would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. The gas chromatograph would separate the target compound from other components in a mixture, and the mass spectrometer would provide identification based on its mass spectrum and fragmentation pattern.

LC-MS is a more versatile technique that can be applied to a wider range of compounds, including those that are not amenable to GC. saspublishers.com The liquid chromatograph would perform the separation, and the mass spectrometer would provide sensitive and selective detection. This is particularly useful for analyzing reaction mixtures, identifying impurities, or quantifying the compound in various matrices. Other hyphenated techniques like LC-NMR could also be employed for direct structural elucidation of components in a mixture without the need for prior isolation. saspublishers.com

Exploration of Isoquinoline Scaffolds in Materials Science and Advanced Chemical Systems

Design and Synthesis of Isoquinoline-Based Conductive Materials

The development of organic conductive materials is a cornerstone of modern electronics, offering advantages such as flexibility, low cost, and tunable properties. Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials. amerigoscientific.com The nitrogen atom in the isoquinoline (B145761) ring imparts distinct electronic properties that can be harnessed to facilitate charge transport. The planar structure of the aromatic system allows for π-π stacking, which is crucial for creating pathways for electron mobility in the solid state.

The synthesis of such materials often involves the polymerization of functionalized isoquinoline monomers. The specific substituents on the isoquinoline ring play a critical role in determining the final electronic properties of the polymer. For instance, electron-donating groups can increase the electron density of the π-system, potentially enhancing conductivity, while electron-withdrawing groups can modify the material's electron affinity and stability.

In this context, 1-Chloro-6-methoxy-7-methylisoquinoline represents a promising, though currently underexplored, precursor for conductive materials. Its key features include:

A reactive chloro group at the 1-position: This site is susceptible to various cross-coupling reactions (e.g., Suzuki, Stille), which are powerful tools for creating conjugated polymers. This allows for the direct integration of the isoquinoline unit into a larger polymeric backbone.

Electron-donating methoxy (B1213986) and methyl groups: The presence of the 6-methoxy and 7-methyl groups increases the electron density on the fused benzene (B151609) ring, which can influence the HOMO (Highest Occupied Molecular Orbital) energy level of the resulting material, a critical parameter for charge injection and transport in organic semiconductors.

By strategically polymerizing this monomer, it is conceivable to create materials where the isoquinoline units are electronically coupled, forming a conductive or semi-conductive polymer chain.

| Property | Influence of Substituent on Conductive Material Design | Example Substituent on Isoquinoline Ring |

| Polymerization Handle | Provides a reactive site for polymerization reactions. | 1-Chloro group |

| Electron Density | Modulates the energy levels (HOMO/LUMO) of the polymer. | 6-Methoxy, 7-Methyl groups (donating) |

| Solubility/Processability | Affects the ability to process the material into thin films. | Alkyl or alkoxy side chains |

| Interchain Packing | Influences solid-state morphology and charge mobility. | Planar aromatic units |

Luminescent and Optical Properties of Isoquinoline Derivatives in Advanced Materials

Isoquinoline derivatives have attracted significant attention in materials science for their luminescent and optical properties. acs.orgnih.gov Many of these compounds exhibit strong fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and optical recording systems. acs.orgresearchgate.net The electronic transitions within the extended π-conjugated system of the isoquinoline ring are responsible for their photophysical behavior.

The emission wavelength, quantum yield, and Stokes shift of isoquinoline-based fluorophores can be precisely tuned by modifying their chemical structure. nih.gov Attaching different functional groups can alter the energy gap between the HOMO and LUMO, thereby changing the color of the emitted light. Research has shown that isoquinoline-3-amine derivatives, for example, exhibit notable fluorescent properties. nih.gov

This compound serves as a valuable scaffold for designing new luminescent materials. The inherent fluorescence of the isoquinoline core could be modulated by its substituents. The electron-donating methoxy and methyl groups can enhance fluorescence intensity, while the chloro group at the 1-position provides a versatile point for further chemical modification. For example, replacing the chlorine atom with various aryl groups or other chromophores via coupling reactions could lead to a new family of fluorescent compounds with tailored optical properties.

| Isoquinoline Derivative Type | Observed Photophysical Property | Potential Application |

| Thieno[2,3-c]isoquinolines | Aggregation-Induced Emission (AIE) with high quantum yields. acs.org | Light sources, information displays. acs.org |

| Isoquinoline-3-amine derivatives | Strong fluorescence in solution. nih.gov | Fluorophores, biological imaging. nih.gov |

| Benzimidazo[2,1-a]benz[de]isoquinolines | Enhanced fluorescence in the presence of Cu²⁺ ions. researchgate.net | Chemical sensors. researchgate.net |

| Functionalized 1-chloro-isoquinolines | Potential for tunable emission via substitution at C1. | OLED emitters, custom fluorophores. |

Application of Isoquinoline Architectures in Sensor Technologies

The ability of the isoquinoline scaffold to interact with various analytes through mechanisms like hydrogen bonding, metal coordination, and π-π stacking makes it an excellent candidate for chemical sensor development. amerigoscientific.com The nitrogen atom can act as a Lewis base, coordinating to metal ions, while the aromatic surface can interact with other organic molecules. These interactions can induce a change in the molecule's photophysical properties (e.g., fluorescence quenching or enhancement), forming the basis for a sensing event. researchgate.net

For instance, certain isoquinoline derivatives have been developed as colorimetric sensors for Hg²⁺ ions. nih.gov The design of such sensors often involves integrating a receptor unit that selectively binds the target analyte with the isoquinoline core, which acts as a signal transducer.

The structure of This compound is well-suited for adaptation into sensor technologies. The lone pair of electrons on the nitrogen atom can participate in binding to metal cations or acidic species. Furthermore, the reactive 1-chloro position allows for the covalent attachment of specific recognition moieties (e.g., crown ethers, peptides, or other ligands) designed to selectively bind to a target analyte. Upon binding, the electronic structure of the entire molecule would be perturbed, leading to a detectable optical or electrochemical signal.

Integration of Isoquinoline Units in Polymer Science and Supramolecular Chemistry

Beyond conjugated polymers, isoquinoline units can be integrated into a wide variety of polymer architectures to impart specific properties. In supramolecular chemistry, which involves assemblies of molecules held together by non-covalent interactions, isoquinolines can serve as powerful recognition motifs. researchgate.netresearchgate.net The formation of supramolecular polymers relies on interactions like hydrogen bonding, metal-ligand coordination, and aromatic stacking. nih.govnih.gov

The nitrogen atom and the planar aromatic surface of the isoquinoline ring make it an effective building block for creating ordered, self-assembling systems. For example, bis(isoquinoline) ligands have been used to construct supramolecular polymers with copper ions, forming one-dimensional chains held together by coordination bonds and electrostatic interactions. researchgate.net These materials can exhibit unique properties useful in catalysis, optics, and selective adsorption. researchgate.net

This compound can be envisioned as a monomer for both covalent and supramolecular polymers.

Covalent Polymers: As discussed, the 1-chloro group enables its incorporation into polymer backbones via cross-coupling chemistry.

The integration of such functionalized isoquinoline units allows for the creation of "smart" materials that can respond to external stimuli, leveraging the reversible nature of non-covalent bonds. nih.gov

Emerging Research Frontiers and Future Prospects for Substituted Isoquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Isoquinoline (B145761) Systems

The synthesis of isoquinoline scaffolds has traditionally relied on classic named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netnumberanalytics.com While foundational, these methods often require harsh conditions and are limited to electron-rich starting materials. researchgate.net Modern synthetic chemistry is moving towards more efficient, sustainable, and versatile approaches for constructing complex isoquinoline systems.

Recent advancements have focused on transition-metal-catalyzed reactions, which offer milder reaction conditions and greater functional group tolerance. researchgate.netnih.govnumberanalytics.com Catalysts based on metals like palladium, rhodium, ruthenium, copper, and cobalt are being employed in innovative cascade and cyclization reactions to build the isoquinoline core. researchgate.netbohrium.comorganic-chemistry.org These methods often involve C-H bond activation, a powerful strategy that allows for the direct functionalization of the isoquinoline skeleton, reducing the number of synthetic steps and improving atom economy. nih.govbohrium.com

Furthermore, there is a growing emphasis on developing environmentally friendly and sustainable synthetic routes. researchgate.net This includes the use of greener solvents, catalyst-free processes, and energy-efficient techniques like microwave-assisted synthesis. numberanalytics.comontosight.ai For instance, novel strategies are being explored that utilize readily available starting materials and minimize the generation of hazardous waste. bohrium.com These modern methodologies are crucial for the efficient and responsible synthesis of complex and diversely functionalized isoquinolines. nih.gov

| Sustainability | May use hazardous reagents and produce significant waste | Focus on greener solvents and catalyst recycling |

Advancements in High-Throughput Experimentation and Automation for Isoquinoline Discovery

The discovery of novel bioactive isoquinoline derivatives is being significantly accelerated by advancements in high-throughput screening (HTS) and laboratory automation. nih.govdrugtargetreview.com HTS allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of "hit" compounds with desired activity. drugtargetreview.comox.ac.uk This technology is instrumental in the early stages of drug discovery, facilitating the efficient screening of thousands to millions of potential drug candidates. nih.govdrugtargetreview.com

Automation is playing a transformative role in both the synthesis and screening processes. oxfordglobal.com Automated synthesis platforms can streamline the production of compound libraries, including diverse isoquinoline derivatives, with high precision and reproducibility. oxfordglobal.comnih.gov These systems can perform reactions, purifications, and analyses with minimal human intervention, significantly reducing the time required for synthesis. oxfordglobal.comnih.gov

In the context of isoquinoline discovery, a typical HTS workflow involves several key steps:

Assay Development: A robust and reliable biological assay is designed to measure the activity of compounds against the target of interest.

Pilot Screen: A smaller, representative set of compounds is screened to validate the assay and optimize the screening conditions. ucsf.edu

Full-Scale HTS: The entire compound library is screened to identify initial hits. ucsf.edu

Hit Validation and SAR: The identified hits are re-tested and analyzed to confirm their activity and establish preliminary structure-activity relationships (SAR). ucsf.edu

The integration of robotics, liquid handling systems, and sophisticated data analysis software has made this process more efficient and cost-effective, enabling researchers to explore a vast chemical space for new isoquinoline-based therapeutics. ox.ac.uk

Integration of Artificial Intelligence and Machine Learning in the Rational Design and Optimization of Isoquinoline Structures

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and are being increasingly applied to the rational design of novel isoquinoline structures. researchgate.netnih.gov These computational tools can analyze vast datasets of chemical information to predict the properties and biological activities of molecules, thereby guiding the design of new compounds with improved efficacy and safety profiles. researchgate.netnih.gov

In the context of isoquinoline chemistry, AI and ML are being utilized in several key areas:

Virtual Screening: AI-powered models can rapidly screen virtual libraries of millions of isoquinoline derivatives to identify those with the highest probability of binding to a specific biological target. nih.govspringernature.com This significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms, can predict the biological activity of isoquinoline compounds based on their chemical structure. nih.gov This helps in understanding the relationship between molecular features and activity, guiding the optimization of lead compounds.

De Novo Drug Design: Generative AI models can design entirely new isoquinoline structures with desired properties. springernature.comspringernature.com These models can learn the underlying patterns in existing chemical data to generate novel molecules that are predicted to be active and possess drug-like characteristics.

Synthesis Planning: AI tools are also being developed to assist in planning the synthesis of complex molecules like substituted isoquinolines. springernature.com By analyzing known chemical reactions, these tools can propose efficient synthetic routes, saving time and resources in the lab.

The integration of AI and ML into the drug discovery pipeline offers the potential to significantly reduce the time and cost associated with developing new isoquinoline-based therapeutics. researchgate.netnih.gov By enabling a more data-driven and predictive approach to molecular design, these technologies are paving the way for the next generation of innovative medicines. researchgate.netcitedrive.com

Q & A

Q. What are the primary synthetic strategies for 1-Chloro-6-methoxy-7-methylisoquinoline?

The synthesis of this compound typically involves:

- Direct metalation and methylation : Metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel–Hauser base, followed by cuprate-mediated methylation. However, this method faces challenges in separating the product from unreacted starting material .

- Alternative aminomethylation/hydrogenolysis : Quenching the metalated intermediate with Eschenmoser's reagent to form a tertiary benzylamine, followed by iodomethane quaternization and hydrogenolysis to cleave benzyl groups. This approach simplifies purification .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?

Key methods include:

- NMR spectroscopy : For verifying substitution patterns (e.g., methoxy, methyl, and chloro groups).

- Mass spectrometry (MS) : To confirm molecular weight (e.g., CHClNO for the parent compound) and fragmentation patterns .

- High-performance liquid chromatography (HPLC) : To assess purity and identify impurities, particularly in cases of incomplete separation during synthesis .

Q. What are the common impurities encountered during synthesis, and how can they be identified?

- Residual starting materials : For example, unreacted 7-benzyloxy-6-methoxyisoquinoline, detectable via HPLC retention time comparison .

- Byproducts from incomplete hydrogenolysis : Partial removal of benzyl groups may yield intermediates, identifiable through mass shifts in MS .

- Oxidation products : Methoxy or hydroxy derivatives formed under acidic conditions, confirmed via -NMR chemical shifts .

Advanced Research Questions

Q. How can researchers optimize the methylation step to enhance yield and purity?

- Temperature control : Maintaining low temperatures (-78°C) during metalation minimizes side reactions .

- Catalyst screening : Testing alternative cuprate reagents (e.g., Gilman vs. Grignard-derived cuprates) to improve regioselectivity.

- Purification strategies : Employing column chromatography with gradient elution or preparative HPLC to isolate the target compound from structurally similar byproducts .

Q. What methodological approaches are recommended when encountering contradictory spectral data?

- Iterative data triangulation : Cross-validate NMR, MS, and X-ray crystallography (if available) to resolve discrepancies in substitution patterns .

- Isotopic labeling : Use deuterated solvents or -labeled precursors to clarify ambiguous peaks in NMR spectra .

- Computational modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra to confirm structural assignments .

Q. How does the substitution pattern on the isoquinoline ring influence reactivity in downstream applications?

- Electrophilic substitution : The chloro group at C1 directs electrophiles to C5 or C8 positions, while the methoxy group at C6 enhances electron density at C7, favoring nucleophilic attacks .

- Hydrogenolysis sensitivity : Methyl and methoxy substituents at C1 and C6 reduce steric hindrance, facilitating catalytic hydrogenation of dihydroisoquinoline intermediates .

- Biological activity : Substitution at C7 (methyl) and C6 (methoxy) has been linked to enhanced binding affinity in alkaloid-derived pharmacophores, though structure-activity relationship (SAR) studies require controlled variation of substituents .

Methodological Considerations

- Reproducibility : Document reaction conditions (e.g., solvent, temperature, catalyst loading) in detail to enable replication .

- Data reporting : Include raw spectral data (e.g., NMR integrals, MS m/z values) in supplementary materials to support structural claims .

- Ethical synthesis : Avoid hazardous reagents where possible; substitute toxic chlorination agents with greener alternatives (e.g., NaClO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.